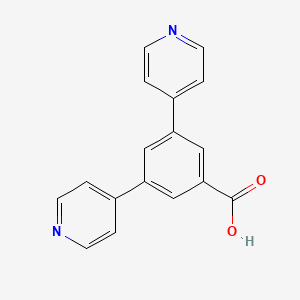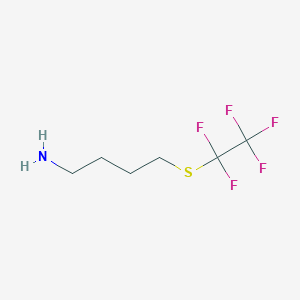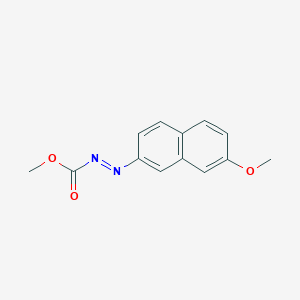
methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甲基(E)-2-(7-甲氧基萘-2-基)重氮-1-羧酸酯是一种有机化合物,属于重氮衍生物类。该化合物以重氮基团 (N=N) 连接到萘环体系为特征,该体系进一步被甲氧基和甲酯基取代。(E)构型表示重氮双键周围取代基的反式排列。
准备方法
合成路线和反应条件
甲基(E)-2-(7-甲氧基萘-2-基)重氮-1-羧酸酯的合成通常涉及以下步骤:
萘衍生物制备: 原料 7-甲氧基萘通过用硫酸二甲酯或碘甲烷在碳酸钾等碱存在下对萘酚进行甲基化来制备。
重氮化反应: 然后将 7-甲氧基萘进行重氮化反应。这涉及用亚硝酸(由亚硝酸钠和盐酸原位生成)处理该化合物以形成重氮盐。
偶合反应: 然后在乙酸钠等碱存在下将重氮盐与丙烯酸甲酯偶联,形成所需的甲基(E)-2-(7-甲氧基萘-2-基)重氮-1-羧酸酯。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。反应通常在间歇反应器中进行,精确控制温度、压力和反应时间,以确保高收率和纯度。溶剂萃取和重结晶通常用于纯化。
化学反应分析
反应类型
氧化: 甲基(E)-2-(7-甲氧基萘-2-基)重氮-1-羧酸酯可以进行氧化反应,通常使用高锰酸钾或三氧化铬等氧化剂,导致形成相应的萘醌衍生物。
还原: 重氮基团可以使用硼氢化钠或在钯催化剂存在下氢气等还原剂还原成相应的肼衍生物。
取代: 萘环上的甲氧基可以通过亲核芳香取代反应被其他官能团取代。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬、酸性或碱性条件。
还原: 硼氢化钠、钯催化剂存在下的氢气。
取代: 在碱性条件下,胺、硫醇或卤化物等亲核试剂。
主要产物
氧化: 萘醌衍生物。
还原: 肼衍生物。
取代: 根据所用亲核试剂的不同,各种取代的萘衍生物。
科学研究应用
甲基(E)-2-(7-甲氧基萘-2-基)重氮-1-羧酸酯在科学研究中有多种应用:
化学: 用作合成更复杂的有机分子的前体,以及重氮化和偶合反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其在药物开发中的潜在应用,特别是在设计新型治疗剂方面。
工业: 用于生产染料、颜料和其他特种化学品。
作用机制
甲基(E)-2-(7-甲氧基萘-2-基)重氮-1-羧酸酯的作用机制涉及其与酶和受体等分子靶标的相互作用。重氮基团可以进行氧化还原反应,导致生成可以与生物大分子相互作用的活性中间体。甲氧基和酯基也可能有助于该化合物与其靶标的结合亲和力和特异性。
相似化合物的比较
类似化合物
甲基(E)-2-(萘-2-基)重氮-1-羧酸酯: 缺少甲氧基,这可能会影响其反应性和生物活性。
甲基(E)-2-(7-羟基萘-2-基)重氮-1-羧酸酯: 含有羟基而不是甲氧基,导致不同的化学和生物特性。
甲基(E)-2-(7-乙氧基萘-2-基)重氮-1-羧酸酯: 含有乙氧基,这可能会影响其溶解度和反应性。
独特性
甲基(E)-2-(7-甲氧基萘-2-基)重氮-1-羧酸酯的独特之处在于存在甲氧基,这可以增强其电子给予性质并影响其在各种化学反应中的反应性。该化合物的特定结构特征也有助于其潜在的生物活性以及在科学研究中的应用。
属性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC 名称 |
methyl N-(7-methoxynaphthalen-2-yl)iminocarbamate |
InChI |
InChI=1S/C13H12N2O3/c1-17-12-6-4-9-3-5-11(7-10(9)8-12)14-15-13(16)18-2/h3-8H,1-2H3 |
InChI 键 |
WCTZXLZFKSHFSS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CC(=C2)N=NC(=O)OC)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)

![methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate](/img/structure/B11760196.png)
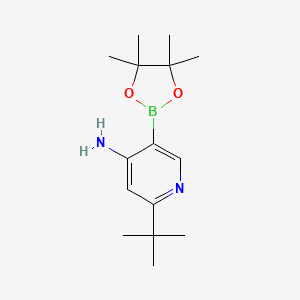
![(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine](/img/structure/B11760216.png)
![4,7-Difluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B11760220.png)

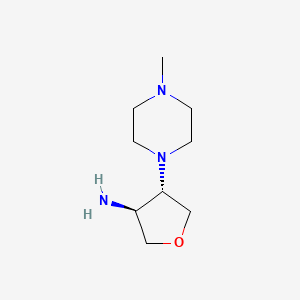
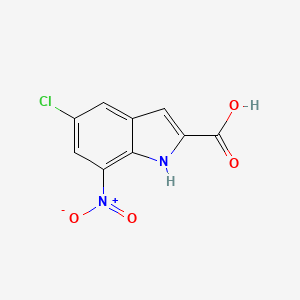
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760240.png)
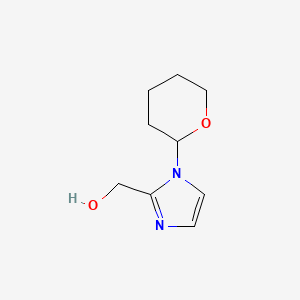
![2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine](/img/structure/B11760249.png)
